molecular formula C9H7ClN2 B2865704 5-chloro-3-phenyl-1H-pyrazole CAS No. 93233-17-1

5-chloro-3-phenyl-1H-pyrazole

Cat. No.: B2865704
CAS No.: 93233-17-1
M. Wt: 178.62
InChI Key: ACZNWPIDKSKFOC-UHFFFAOYSA-N
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Description

5-Chloro-3-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The presence of a chlorine atom at the 5-position and a phenyl group at the 3-position makes this compound unique. Pyrazoles have gained significant attention due to their diverse biological activities and applications in medicinal chemistry, agrochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-phenyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of phenylhydrazine with 1,3-dichloroacetone under basic conditions can yield this compound. Another method involves the use of 3-phenyl-1H-pyrazole-5-carbaldehyde as an intermediate, which can be chlorinated using phosphorus oxychloride (POCl3) in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-3-phenyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit cyclooxygenase (COX) enzymes to reduce inflammation or bind to DNA to interfere with cancer cell proliferation. The presence of the chlorine atom and phenyl group can enhance its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-phenyl-1H-pyrazole is unique due to the combined presence of the chlorine atom and phenyl group, which can significantly influence its chemical reactivity and biological activity. This combination can enhance its potential as a versatile scaffold for the development of novel compounds with improved pharmacological properties .

Properties

IUPAC Name

5-chloro-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZNWPIDKSKFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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